4-[(E)-{2-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid
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Overview
Description
4-({(E)-2-[(1,5-Diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]hydrazono}methyl)benzoic acid is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-2-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]hydrazono}methyl)benzoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Attachment of the Diphenyl Groups: The diphenyl groups are introduced through a substitution reaction, often using phenyl halides in the presence of a base.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the triazole derivative with a carbonyl compound, such as benzaldehyde, under acidic or basic conditions.
Introduction of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or the hydrazone linkage, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can introduce various functional groups like halides, nitro groups, or sulfonic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The hydrazone linkage may also play a role in binding to biological targets, enhancing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with various derivatives.
Diphenylhydrazone: A compound with a similar hydrazone linkage but lacking the triazole ring.
Benzoic Acid Derivatives: Compounds with similar benzoic acid moieties but different substituents.
Uniqueness
4-({(E)-2-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]hydrazono}methyl)benzoic acid is unique due to its combination of a triazole ring, diphenyl groups, hydrazone linkage, and benzoic acid moiety. This unique structure may confer specific biological activities and chemical reactivity not found in other similar compounds.
Properties
Molecular Formula |
C23H17N5O3 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-[(E)-[(1,5-diphenyl-1,2,4-triazole-3-carbonyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C23H17N5O3/c29-22(26-24-15-16-11-13-18(14-12-16)23(30)31)20-25-21(17-7-3-1-4-8-17)28(27-20)19-9-5-2-6-10-19/h1-15H,(H,26,29)(H,30,31)/b24-15+ |
InChI Key |
BWEDFIQDCKKNNE-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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